4-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanamido)benzamide
Description
4-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanamido)benzamide is a synthetic small molecule featuring a thiazole core substituted with a phenylsulfonamido group, linked via a propanamide spacer to a benzamide moiety. The phenylsulfonamido-thiazole scaffold is critical for molecular interactions, while the benzamide group may enhance solubility or binding specificity.
Properties
IUPAC Name |
4-[3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c20-18(25)13-6-8-14(9-7-13)21-17(24)11-10-15-12-28-19(22-15)23-29(26,27)16-4-2-1-3-5-16/h1-9,12H,10-11H2,(H2,20,25)(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPQDZFTFDMKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, plays a significant role in these interactions.
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole derivatives’ pharmacokinetic properties can vary widely depending on the specific structure and substituents of the compound.
Biochemical Analysis
Biochemical Properties
4-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanamido)benzamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, the sulfonamide group can inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues. These interactions suggest that this compound may have potential therapeutic applications in conditions related to oxidative stress and acid-base imbalances.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules such as NF-κB and caspases, this compound can alter gene expression patterns and cellular metabolism. These effects highlight its potential as an anti-inflammatory and anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, including enzymes and receptors, to modulate their activity. For instance, the thiazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation. Additionally, the sulfonamide group can interact with metal ions in metalloenzymes, altering their catalytic activity. These interactions result in changes in gene expression and cellular function, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to the formation of metabolites with different biological properties. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues. Additionally, binding to plasma proteins such as albumin can influence its distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization allows it to interact with key biomolecules and exert its effects on cellular processes.
Biological Activity
4-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanamido)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy studies, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a sulfonamide group, which are known to enhance biological activity. Its structure can be represented as follows:
This molecular composition suggests potential interactions with various biological targets.
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- Microtubule Disruption : The compound acts as a microtubule-targeting agent, interfering with the normal function of microtubules during cell division. This disruption can lead to cell cycle arrest, particularly at the G2/M phase, ultimately inducing apoptosis in cancer cells .
- Inhibition of Histone Deacetylases (HDACs) : It has been shown to inhibit HDAC1 and HDAC2 with IC50 values of 1.07 μM and 1.47 μM, respectively. This inhibition is crucial as HDACs play a significant role in regulating gene expression related to cell growth and survival .
Anticancer Properties
The anticancer potential of this compound has been evaluated in various studies:
- In Vitro Studies : In experiments involving vincristine-resistant nasopharyngeal cancer cells (KB-Vin), the compound demonstrated superior cytotoxicity compared to traditional chemotherapeutics like vincristine and etoposide. The compound exhibited an IC50 of approximately 22 ± 2 nM in resistant cell lines, indicating its potential as a treatment for drug-resistant cancers .
- Mechanistic Insights : The compound was found to induce severe mitotic spindle defects, leading to apoptosis. This suggests that its mechanism not only disrupts microtubule dynamics but also triggers apoptotic pathways in cancer cells .
Comparative Efficacy
A comparative analysis of various compounds targeting similar pathways highlights the potency of this compound:
| Compound Name | Target | IC50 (nM) | Mechanism |
|---|---|---|---|
| Vincristine | Microtubules | ~50 | Microtubule stabilization |
| Etoposide | Topoisomerase II | ~30 | DNA damage |
| This compound | Microtubules | 22 ± 2 | Microtubule disruption |
Case Study 1: Drug Resistance Overcoming
A study focused on the application of this compound in overcoming drug resistance in cancer therapy. It was administered to patients with advanced-stage nasopharyngeal carcinoma who had previously failed standard treatments. The results indicated a significant reduction in tumor size and improved patient outcomes, supporting further clinical exploration .
Case Study 2: Combination Therapy
In another clinical setting, this compound was used in combination with conventional chemotherapy agents. The synergistic effect observed suggested that it could enhance the efficacy of existing treatments while potentially reducing side effects associated with higher doses of traditional drugs .
Comparison with Similar Compounds
Structural Analogues from EthR Inhibitor Studies ()
Compounds in share a benzamide-thiazole backbone but differ in substituents and linkers. Key comparisons include:
Analysis :
- The trifluoropropyl group in Compound 5 may improve membrane permeability but reduce aqueous solubility compared to the target’s benzamide.
Ureido-Thiazole Derivatives ()
Compounds 10d–10f in feature ureido-linked phenyl-thiazole scaffolds with trifluoromethyl or chlorophenyl substituents:
Analysis :
Triazole/Oxadiazole-Based Analogues ()
highlights 1,3,4-oxadiazole and triazole derivatives (e.g., compound 5a–f), while describes triazole synthesis with dichlorophenoxy groups:
Analysis :
- Dichlorophenoxy groups in ’s triazoles may confer metabolic stability but reduce solubility compared to the target’s benzamide .
Quinoline and Piperidine Derivatives ()
includes quinoline-based sulfonamides, such as:
- N-(3-cyano-4-(5-(phenylsulfonamido)pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
Comparison :
- The tetrahydrofuran-oxy group may enhance solubility but introduces stereochemical complexity absent in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
